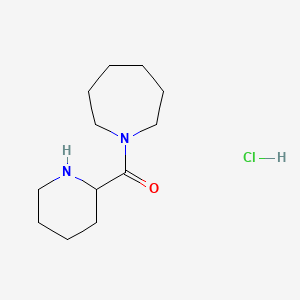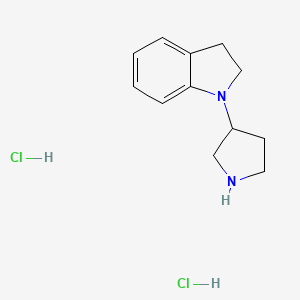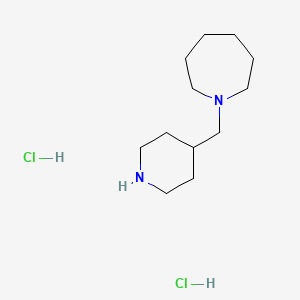piperazin-1-yl}acetamide--hydrogen chloride (1/2) CAS No. 1219802-60-4](/img/structure/B1392457.png)
N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl](~2~H_8_)piperazin-1-yl}acetamide--hydrogen chloride (1/2)
Overview
Description
N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl](~2~H_8_)piperazin-1-yl}acetamide--hydrogen chloride (1/2) is a useful research compound. Its molecular formula is C24H35Cl2N3O4 and its molecular weight is 508.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl](~2~H_8_)piperazin-1-yl}acetamide--hydrogen chloride (1/2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl](~2~H_8_)piperazin-1-yl}acetamide--hydrogen chloride (1/2) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Ranolazine-d8 (dihydrochloride), also known as N-(2,6-Dimethylphenyl)-2-{4-2-hydroxy-3-(2-methoxyphenoxy)propylpiperazin-1-yl}acetamide–hydrogen chloride (1/2), is a deuterium-labeled form of Ranolazine dihydrochloride . It is an anti-angina agent that achieves its effects by inhibiting the late phase of inward sodium current .
Target of Action
Ranolazine primarily targets the cardiac late sodium current (INa) and, to a lesser extent, the delayed rectifier potassium current (IKr) . These ion channels play a crucial role in the electrical activity of the heart, and their inhibition can lead to changes in the heart’s rhythm and contractility .
Mode of Action
At clinically therapeutic levels, Ranolazine inhibits sodium and potassium ion channel currents . The inhibition of the late phase of the inward sodium current during cardiac repolarization has been well studied . In disease states, enhanced sodium-calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium .
Biochemical Pathways
The inhibition of the late inward sodium current by Ranolazine reduces calcium overload in the myocardium, thereby decreasing left ventricular diastolic tension . This is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion . Elevated left ventricular diastolic wall tension compromises myocardial blood flow even further .
Pharmacokinetics
Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6, with approximately 5% excreted renally unchanged . The elimination half-life of Ranolazine is 1.4–1.9 hours but is apparently prolonged, on average, to 7 hours for the extended-release formulation as a result of extended absorption . Oral plasma clearance diminishes with dose from, on average, 45 L/h at 500mg twice daily to 33 L/h at 1000mg twice daily .
Result of Action
The inhibition of the late inward sodium current by Ranolazine leads to a reduction in intracellular calcium levels, which in turn reduces left ventricular diastolic tension . This can help to alleviate symptoms of angina by improving myocardial blood flow .
Action Environment
Ranolazine’s pharmacokinetics are unaffected by sex, congestive heart failure, and diabetes mellitus . The area under the curve (auc) increases up to 2-fold with advancing degree of renal impairment . Ranolazine is a weak inhibitor of CYP3A, and increases AUC and Cmax for simvastatin, its metabolites, and HMG-CoA reductase inhibitor activity less than 2-fold . Digoxin AUC is increased 40–60% by Ranolazine through P-glycoprotein inhibition .
Biochemical Analysis
Biochemical Properties
N-(2,6-Dimethylphenyl)-2-{4-2-hydroxy-3-(2-methoxyphenoxy)propylpiperazin-1-yl}acetamide–hydrogen chloride (1/2) plays a crucial role in biochemical reactions by acting as a sodium current inhibitor. It interacts with enzymes such as pyruvate dehydrogenase and proteins involved in fatty acid oxidation. By inhibiting the late sodium current, this compound reduces intracellular sodium and calcium overload, which is beneficial in conditions like diastolic heart failure .
Cellular Effects
N-(2,6-Dimethylphenyl)-2-{4-2-hydroxy-3-(2-methoxyphenoxy)propylpiperazin-1-yl}acetamide–hydrogen chloride (1/2) affects various cell types, particularly cardiac cells. It influences cell signaling pathways by inhibiting the late sodium current, leading to reduced intracellular sodium and calcium levels. This reduction helps improve myocardial relaxation and decreases left ventricular diastolic stiffness. Additionally, it impacts gene expression related to sodium and calcium homeostasis .
Molecular Mechanism
The molecular mechanism of N-(2,6-Dimethylphenyl)-2-{4-2-hydroxy-3-(2-methoxyphenoxy)propylpiperazin-1-yl}acetamide–hydrogen chloride (1/2) involves the inhibition of the late sodium current in cardiac cells. This inhibition reduces intracellular sodium accumulation, which in turn decreases intracellular calcium overload. The compound binds to sodium channels, altering their function and preventing excessive sodium influx during ischemic conditions. This action helps maintain cellular ionic balance and improves myocardial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2,6-Dimethylphenyl)-2-{4-2-hydroxy-3-(2-methoxyphenoxy)propylpiperazin-1-yl}acetamide–hydrogen chloride (1/2) have been observed over time. The compound is stable under desiccated conditions and shows consistent activity in inhibiting the late sodium current. Long-term studies indicate that it maintains its efficacy in reducing intracellular sodium and calcium levels, thereby improving myocardial function without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of N-(2,6-Dimethylphenyl)-2-{4-2-hydroxy-3-(2-methoxyphenoxy)propylpiperazin-1-yl}acetamide–hydrogen chloride (1/2) vary with dosage. At therapeutic doses, it effectively reduces intracellular sodium and calcium levels, improving myocardial relaxation. At higher doses, it may cause adverse effects such as hypotension and bradycardia. Threshold effects have been observed, indicating that careful dosage management is essential to avoid toxicity .
Metabolic Pathways
N-(2,6-Dimethylphenyl)-2-{4-2-hydroxy-3-(2-methoxyphenoxy)propylpiperazin-1-yl}acetamide–hydrogen chloride (1/2) is involved in metabolic pathways related to fatty acid oxidation and glucose metabolism. It inhibits partial fatty acid oxidation, thereby activating pyruvate dehydrogenase and shifting the energy source from lipids to glucose. This shift requires less oxygen and helps maintain myocardial function during ischemic conditions .
Transport and Distribution
Within cells and tissues, N-(2,6-Dimethylphenyl)-2-{4-2-hydroxy-3-(2-methoxyphenoxy)propylpiperazin-1-yl}acetamide–hydrogen chloride (1/2) is transported and distributed via specific transporters and binding proteins. It accumulates in cardiac tissues, where it exerts its therapeutic effects. The compound’s distribution is influenced by its solubility and binding affinity to cellular components .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4.2ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);2*1H/i11D2,12D2,13D2,14D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNSNFZXAZXOFX-ZWKVGDSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC(COC2=CC=CC=C2OC)O)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678729 | |
| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl](~2~H_8_)piperazin-1-yl}acetamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219802-60-4 | |
| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl](~2~H_8_)piperazin-1-yl}acetamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


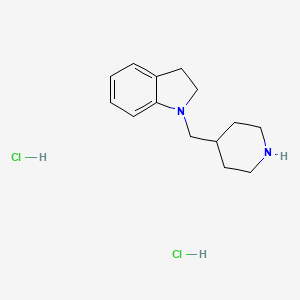



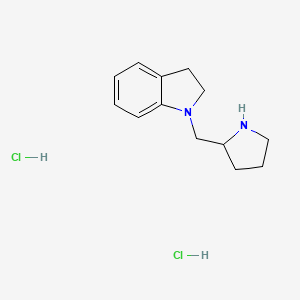
![1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1392385.png)
![1-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392388.png)
![1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392389.png)
![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)
